Structural Elucidation of 2-Chlorophenyl Propionate: A Comprehensive Spectroscopic Guide
Structural Elucidation of 2-Chlorophenyl Propionate: A Comprehensive Spectroscopic Guide
Executive Summary & Chemical Context
In pharmaceutical development and agrochemical synthesis, 2-Chlorophenyl propionate (CAS: 60202-89-3) frequently serves as a critical synthetic intermediate and a model compound for studying the steric and electronic effects of ortho-halogenated phenolic esters[1]. Accurate structural elucidation of this molecule requires a multi-modal spectroscopic approach.
As an Application Scientist, I do not merely look at peak lists; I look at the physical causality behind the data. The electron-withdrawing nature of the ortho-chlorine atom and the resonance dynamics of the phenolic ester dictate the molecule's behavior across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) platforms. This guide synthesizes the theoretical underpinnings of these spectroscopic features with field-proven, self-validating experimental protocols.
Table 1: Physicochemical Parameters
| Parameter | Value | Reference |
| IUPAC Name | (2-Chlorophenyl) propanoate | [1] |
| CAS Number | 60202-89-3 | [1] |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| SMILES | CCC(=O)OC1=CC=CC=C1Cl | [1] |
Spectroscopic Data & Mechanistic Causality
Nuclear Magnetic Resonance (¹H & ¹³C NMR)
The ¹H NMR spectrum provides a definitive map of the molecule's hydrogen environments[2]. The propionate ethyl group presents a classic first-order spin system: a three-proton triplet at 1.28 ppm (CH₃) and a two-proton quartet at 2.62–2.66 ppm (CH₂)[2].
The Causality: The aromatic region is heavily influenced by the ortho-chlorine atom. Chlorine exerts both an inductive electron-withdrawing effect and an anisotropic deshielding effect. This pushes the adjacent H-3 proton significantly downfield to 7.42 ppm, appearing as a doublet of doublets due to ortho and meta coupling[2]. The remaining three aromatic protons appear as a complex multiplet between 7.12 and 7.27 ppm[2].
Table 2: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1.28 | Triplet (t) | 3H | 7.56 | -CH₃ (Propionate) |
| 2.62 – 2.66 | Quartet (q) | 2H | 7.56 | -CH₂- (Propionate) |
| 7.12 – 7.27 | Multiplet (m) | 3H | - | Ar-H (H-4, H-5, H-6) |
| 7.42 | Doublet (d) | 1H | 7.80 | Ar-H (H-3, adjacent to Cl) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
In IR spectroscopy, the ester carbonyl (C=O) stretch is a critical diagnostic feature[3].
The Causality: While standard aliphatic esters absorb near 1735 cm⁻¹, 2-chlorophenyl propionate exhibits a characteristic shift to a higher frequency (~1760 cm⁻¹)[3]. This causality is rooted in the attachment of the ester oxygen to the sp²-hybridized aromatic ring. The oxygen lone pairs delocalize into the electron-withdrawing 2-chlorophenyl system, which diminishes their resonance donation to the carbonyl carbon. Consequently, the C=O bond retains greater double-bond character, increasing its force constant and shifting the absorption to a higher wavenumber.
Table 3: Key FT-IR Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Correlation |
| ~2980, 2940 | Weak | C-H Stretch | Aliphatic ethyl group |
| ~1760 | Strong | C=O Stretch | Phenolic ester carbonyl |
| ~1590, 1480 | Medium | C=C Stretch | Aromatic ring breathing |
| ~1220, 1130 | Strong | C-O-C Stretch | Ester linkage |
| ~750 | Strong | C-Cl Stretch / C-H Bend | Ortho-disubstituted benzene |
Electron Ionization Mass Spectrometry (EI-MS)
The electron ionization (EI) mass spectrum of 2-chlorophenyl propionate is dominated by the molecular ion and predictable fragmentation pathways[1].
The Causality: The molecular ion (M⁺) appears as a doublet at m/z 184 and 186, reflecting the ~3:1 natural isotopic abundance of ³⁵Cl and ³⁷Cl[1]. The base peak typically arises from a characteristic rearrangement where the phenyl ester expels a neutral methylketene molecule (CH₃CH=C=O, 56 Da) via a four-membered cyclic transition state, yielding the highly stable 2-chlorophenol radical cation at m/z 128/130. Alternatively, α-cleavage of the ester yields the propionyl cation at m/z 57.
Table 4: Primary EI-MS Fragments (70 eV)
| m/z Ratio | Relative Abundance | Ion Assignment | Fragmentation Mechanism |
| 184 / 186 | Moderate | [M]⁺• | Intact molecular ion (³⁵Cl/³⁷Cl) |
| 128 / 130 | Base Peak (100%) | [C₆H₅ClO]⁺• | Loss of methylketene (-56 Da) |
| 127 / 129 | Moderate | [C₆H₄ClO]⁺ | Loss of propionyl radical (-57 Da) |
| 57 | High | [C₃H₅O]⁺ | α-cleavage (Propionyl cation) |
Self-Validating Experimental Protocols
Trustworthiness in analytical chemistry requires protocols that prove their own validity during execution. Do not proceed to data interpretation unless the following internal checks are satisfied.
Protocol A: NMR Acquisition Workflow
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Sample Preparation: Dissolve 15 mg of 2-chlorophenyl propionate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
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Self-Validation Check: Visually inspect the tube. Complete dissolution is mandatory; particulate matter degrades magnetic field homogeneity, leading to poor shimming and broadened peaks.
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Acquisition: Acquire the ¹H NMR spectrum at 400 MHz (16 scans, 30° pulse angle, 1 s relaxation delay).
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Self-Validation Check: Examine the residual CHCl₃ peak. It must appear as a sharp, symmetrical singlet at exactly 7.26 ppm. If the peak is broadened or split, immediately re-shim the Z and Z2 gradient coils.
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Integration & Verification: Integrate the aliphatic signals (CH₂, CH₃) and the aromatic signals.
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Self-Validation Check: The integral ratio must strictly be 5:4 (aliphatic:aromatic). Any deviation >5% indicates the presence of impurities or incomplete T1 relaxation.
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Protocol B: ATR-FTIR Workflow
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Background Collection: Collect a background spectrum on the bare Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm⁻¹ resolution).
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Self-Validation Check: The background must show no significant peaks above the noise floor. A peak near 1700 cm⁻¹ indicates cross-contamination from a previous sample.
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Sample Application: Apply 1-2 drops of the neat liquid sample to the crystal, ensuring full coverage of the sensor area.
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Acquisition: Collect the sample spectrum.
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Self-Validation Check: Verify that the maximum absorbance of the C=O peak is between 0.4 and 0.8 AU. Values >1.0 AU indicate detector saturation, which causes peak flattening and artificial shifting of the wavenumber.
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Protocol C: GC-EI-MS Workflow
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Sample Preparation: Dilute the sample to 10 ppm in GC-grade hexane.
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Chromatography: Inject 1 µL (split ratio 50:1) onto a standard HP-5MS capillary column.
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Self-Validation Check: A single, sharp, symmetrical chromatographic peak must be observed. Tailing or multiple peaks indicate column degradation or sample decomposition in the inlet.
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Ionization: Subject the eluent to 70 eV electron impact.
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Self-Validation Check: The presence of the m/z 184/186 isotopic cluster in a strict 3:1 ratio confirms the presence of exactly one chlorine atom and validates the survival of the intact molecular ion prior to fragmentation analysis[1].
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Workflow Visualization
Spectroscopic validation workflow and primary EI-MS fragmentation pathways.
References
- Supporting Information for Acylation Reaction Royal Society of Chemistry (RSC)
- 2-Chlorophenyl propionate | C9H9ClO2 | CID 346189 - PubChem N
- 2-Chlorophenyl propionate | Spectral Information - PubChem N
